Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-
Description
Chemical Identity and Structure The compound Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- (IUPAC name: 2-(2-methoxyethoxy)-N-(2-methoxyethyl)ethanamine) is a secondary amine characterized by two methoxyethyl substituents: one attached to the ethanamine backbone via a methoxyethoxy (-OCH2CH2OCH3) chain and the other directly bonded to the nitrogen atom as a 2-methoxyethyl (-CH2CH2OCH3) group. Its molecular formula is C8H19NO3, with an average molecular mass of 177.25 g/mol .
For example, 2-(2-Methoxyphenoxy)-N-[2-(2-methoxyphenoxy)-ethyl]ethanamine (a phenoxy-substituted analog) is synthesized by reacting 2-(2-methoxyphenoxy)ethanamine with triethylamine and THF under reflux conditions . Characterization typically involves NMR spectroscopy, mass spectrometry, and chromatographic purity analysis .
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methoxyethoxy)ethyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-10-5-3-9-4-6-12-8-7-11-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZELYPBULFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563384 | |
| Record name | 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128620-95-1 | |
| Record name | 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- typically involves the reaction of 2-methoxyethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic metals.
Mechanism of Action
The mechanism by which Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can modulate the properties of the metal ions, such as their luminescence and redox behavior. The compound acts as a ligand, coordinating with the metal ions through its nitrogen and oxygen atoms, which facilitates various chemical reactions and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethanamine Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and analogous ethanamine derivatives:
Functional and Pharmacological Differences
Physicochemical Properties
- Hydrophilicity: The target compound’s methoxyethoxy chain enhances water solubility compared to phenoxy- or benzyl-substituted analogs (e.g., N,N-Dimethyl-2-phenoxyethanamine), which are more lipophilic .
- Stability : Secondary amines like the target compound are less prone to oxidation than primary amines (e.g., N-Benzyl-2-methoxyethanamine) but may undergo N-dealkylation under acidic conditions .
Research Findings and Data Trends
Metabolic and Toxicological Profiles
- Metabolism : Unlike NBOMe compounds, which are metabolized by CYP3A4/CYP2D6 enzymes to active hydroxylated or O-demethylated products , the target compound’s metabolism is unstudied but likely involves hepatic oxidation of its ether chains.
- Toxicity : NBOMe derivatives are associated with severe neurotoxicity and fatalities, while simpler ethanamine analogs (e.g., N-Benzyl-2-methoxyethanamine) show low acute toxicity in preclinical models .
Biological Activity
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-, also known by its CAS number 128620-95-1, is a compound with notable biological activity. Its structure features two methoxyethoxy groups attached to an ethanamine backbone, which contributes to its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exhibits unique chemical properties that enable it to interact with biological systems. The compound can form stable complexes with metal ions, particularly f-block metals, which are significant in various biochemical processes.
Key Mechanisms:
- Ligand Formation : The nitrogen and oxygen atoms in the compound coordinate with metal ions, modulating their properties such as luminescence and redox behavior.
- Oxidation and Reduction : The compound can undergo oxidation to yield aldehydes or carboxylic acids and can be reduced to primary amines or alcohols.
Biological Activity
The biological activity of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is primarily linked to its interactions with metalloproteins and metalloenzymes. These interactions are crucial for understanding its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies and Experimental Data
- Toxicity Assessment : Research indicates that Ethanamine exhibits low acute toxicity in experimental models. The oral LD50 in rats was found to be 11,800 mg/kg, suggesting a favorable safety profile for potential applications .
- Developmental Toxicity : Studies have shown that at high doses (e.g., >1,000 mg/kg/day), developmental effects were observed in offspring during gestation periods . This highlights the importance of dosage in therapeutic contexts.
- Genotoxicity Tests : In vitro studies demonstrated that the compound does not exhibit genotoxic effects at concentrations up to 5,000 µg/plate . This finding supports its potential use in pharmaceutical applications.
Comparative Analysis with Similar Compounds
Ethanamine's unique structure allows it to interact differently compared to similar compounds:
| Compound | Description | Comparison Aspect |
|---|---|---|
| Ethanol, 2-methoxy- | Simpler analog with fewer functional groups | Less complex coordination |
| 2-Methoxyethyl acetate | Similar methoxyethoxy group but different overall structure | Different biological interactions |
Q & A
Q. What are the common synthetic routes for 2-(2-methoxyethoxy)-N-(2-methoxyethyl)ethanamine, and what purity challenges arise during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, Scheme 3.2 in outlines a stepwise procedure involving reaction of 2-(2-methoxyethoxy)ethylamine with a methoxyethyl halide under basic conditions. Key challenges include hygroscopicity of intermediates, necessitating anhydrous solvents (e.g., THF or DMF) and purification under reduced pressure to avoid hydrolysis . Impurities such as unreacted starting materials or oligomers are monitored using GC-MS or HPLC with polar stationary phases (e.g., C18 columns) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer :
- 1H/13C NMR : Signals for the methoxy (δ ~3.3–3.5 ppm), ethoxy (δ ~3.6–3.8 ppm), and amine protons (δ ~1.5–2.5 ppm) are critical. The splitting pattern of the ethyleneoxy chain (e.g., -OCH2CH2O-) confirms regiochemistry (, Figures 3.1–3.4) .
- IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups. Discrepancies in IR data between studies may arise from solvent effects or instrument calibration () .
- Validation requires cross-referencing with high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. What are the solubility and partition coefficient (LogP) properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is polar due to its ether and amine groups, exhibiting high solubility in water, methanol, and DMSO. LogP values (predicted ~0.5–1.0) indicate moderate hydrophilicity, influencing solvent selection for reactions (e.g., aqueous/organic biphasic systems) . Solubility tests under varying pH (e.g., 4–10) are recommended to optimize conditions for biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) across different studies for this compound?
- Methodological Answer : Discrepancies often stem from:
- Solvent effects : Deuterated solvents (CDCl3 vs. D2O) shift proton signals. For example, amine protons may appear broadened in D2O due to exchange .
- Calibration : Internal standards (e.g., TMS for NMR) must be consistent. Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw simulations) .
- Isomeric impurities : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural isomers .
Q. What strategies mitigate instability of this compound in aqueous solutions during long-term biological assays?
- Methodological Answer :
- pH Adjustment : Buffering at pH 6–7 minimizes amine oxidation.
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .
- Storage : Lyophilize aliquots and store at -20°C under nitrogen. Monitor stability via LC-MS over 24–72 hours .
Q. How can structure-activity relationship (SAR) studies be designed to explore derivatives of this compound for pharmacological applications?
- Methodological Answer :
- Core Modifications : Replace methoxy groups with ethoxy, hydroxy, or halogens to assess electronic effects on receptor binding .
- Bioactivity Assays : Test derivatives in vitro (e.g., enzyme inhibition, receptor binding) and correlate with computational docking (e.g., AutoDock Vina) to identify key interactions .
- Toxicity Screening : Use zebrafish embryos or human cell lines (HEK293) to evaluate cytotoxicity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
